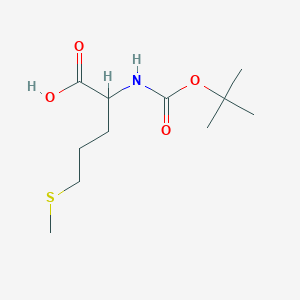
Fmoc-2-amino-5-methylthiazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the Fmoc protecting group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The Fmoc group is then introduced using standard Fmoc protection techniques, which often involve the use of Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.
Mecanismo De Acción
The mechanism of action of Fmoc-2-amino-5-methylthiazole-4-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For example, thiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact mechanism can vary based on the structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the Fmoc protecting group.
5-Methylthiazole-4-carboxylic acid: Lacks the amino group and Fmoc protection.
Fmoc-2-aminothiazole-4-carboxylic acid: Similar structure but without the methyl group at the 5-position.
Uniqueness
Fmoc-2-amino-5-methylthiazole-4-carboxylic acid is unique due to the combination of the Fmoc protecting group, the amino group, and the methyl group on the thiazole ring. This combination allows for specific chemical reactivity and potential biological activity that may not be present in other similar compounds.
Propiedades
Fórmula molecular |
C20H16N2O4S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O4S/c1-11-17(18(23)24)21-19(27-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25) |
Clave InChI |
VQVABQWBCWAJFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)




![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)

![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
